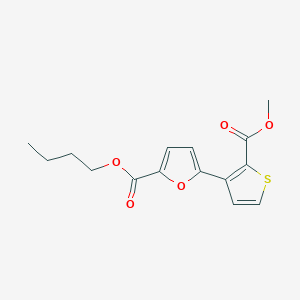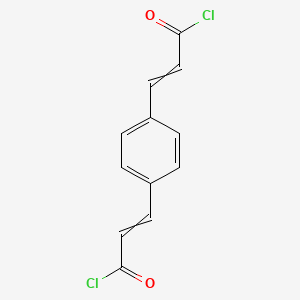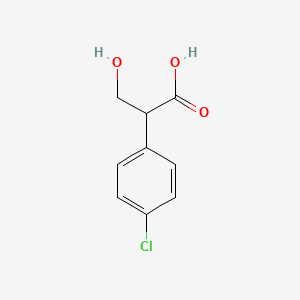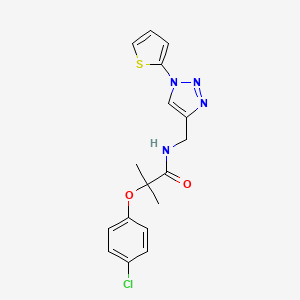![molecular formula C20H22N2O5 B2565347 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1704665-32-6](/img/structure/B2565347.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of oxalamide, which is a class of organic compounds characterized by the presence of an oxalamide functional group. Oxalamides are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 2-methoxy-2-(o-tolyl)ethyl group attached to an oxalamide core. The 2,3-dihydrobenzo[b][1,4]dioxin group is a bicyclic structure containing a six-membered benzene ring fused to a 1,4-dioxin ring . The 2-methoxy-2-(o-tolyl)ethyl group contains a methoxy group and a tolyl group (a methyl-substituted phenyl group) attached to an ethyl group .科学的研究の応用
Hypoxia-Inducible Factors and Metastasis
Research by Gilkes et al. (2013) explored how hypoxia-inducible factors activate the transcription of genes encoding collagen prolyl hydroxylases, critical for collagen deposition in breast cancer metastasis. This study highlights the importance of prolyl hydroxylase inhibitors in cancer research, potentially aligning with the exploration of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide for therapeutic applications (Gilkes et al., 2013).
Plant Defense Mechanisms
A study by Klun et al. (1967) on 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) , a chemical defense in maize against pests, illustrates the biological significance of methoxy-substituted compounds in plant resistance mechanisms. Such research could inform the investigation of related compounds for agricultural applications (Klun et al., 1967).
Neuropharmacology and Eating Disorders
Piccoli et al. (2012) examined the effects of selective antagonists on compulsive food consumption, pointing to the therapeutic potential of targeting specific receptors. The study underscores the broader interest in understanding how complex molecules modulate neural pathways, relevant to the design and application of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide in neuropharmacology (Piccoli et al., 2012).
Chemotherapy and Cancer Treatment
Han et al. (2014) investigated the cytotoxic effects of ethyl-3,4-dihydroxybenzoate on esophageal squamous cell carcinoma cells, focusing on cell autophagy and apoptosis. This research is part of a larger effort to discover new treatments for cancer, suggesting a potential interest in the structural analogs of the compound for similar studies (Han et al., 2014).
Organic Synthesis and Pharmacology
Viglianisi and Menichetti (2010) reviewed the pharmacological relevance of 2,3-dihydrobenzo[b][1,4]oxathiine , emphasizing its multifaceted biological activities. This work underlines the broad interest in synthesizing and studying heterocyclic compounds for their therapeutic potential (Viglianisi & Menichetti, 2010).
将来の方向性
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-3-4-6-15(13)18(25-2)12-21-19(23)20(24)22-14-7-8-16-17(11-14)27-10-9-26-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGBSDOEDUEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)


![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)






![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)

